

# Calconcarboxylic Acid: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Calconcarboxylic acid	
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This in-depth technical guide provides a comprehensive overview of **Calconcarboxylic acid**, a vital chemical reagent in analytical chemistry. This document details its synonyms, chemical properties, and its primary application as a metallochromic indicator in complexometric titrations, particularly for the determination of calcium ions.

## **Synonyms and Identification**

In chemical literature and commercial sources, **Calconcarboxylic acid** is known by a variety of names. A clear understanding of these synonyms is crucial for accurate literature searches and material sourcing.



Identifier Type	Identifier
IUPAC Name	3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid[1][2]
Common Synonyms	Patton and Reeder's Indicator[1][3], Calconcarbonic acid[1][4], 2-Hydroxy-1-(2-hydroxy-4-sulfo-1-naphthylazo)-3-naphthoic acid[3][5], Cal Red[6][7], Mordant Blue 9[8], HSN Indicator[8]
CAS Number	3737-95-9[3][5][9]
EC Number	223-117-0[5][9]
Beilstein Registry Number	727492[9]
PubChem CID	77330[2]

## **Chemical and Physical Properties**

A summary of the key quantitative and qualitative properties of **Calconcarboxylic acid** is presented below.

Property	Value
Molecular Formula	C21H14N2O7S[1][3][9]
Molar Mass	438.41 g/mol [1][3][9]
Appearance	Dark violet to black crystalline powder[8][10]
Melting Point	Approximately 300 °C (with decomposition)[1][5]
Solubility	Soluble in water, ethanol, methanol, and sodium hydroxide[1][4]. Specifically, 10 mg/mL in 1 M NaOH[9].
Absorption Maximum (λmax)	569 - 572 nm (in Ethanol)[5]



### **Experimental Protocols**

**Calconcarboxylic acid** is a cornerstone indicator for the complexometric titration of calcium with ethylenediaminetetraacetic acid (EDTA). Its high selectivity for calcium ions in alkaline conditions where magnesium is precipitated makes it particularly valuable.

## **Determination of Calcium by Complexometric Titration with EDTA**

This protocol outlines the standard procedure for quantifying calcium ion concentration in a sample.

Principle: At a high pH (12-14), **Calconcarboxylic acid** forms a wine-red complex with calcium ions.[1][11] EDTA, a stronger chelating agent, is then titrated into the solution. EDTA preferentially binds with the calcium ions, displacing the **Calconcarboxylic acid**. The endpoint of the titration is marked by a sharp color change from wine-red to the pure blue of the free indicator.[1][11] The presence of magnesium ions is mitigated by their precipitation as magnesium hydroxide at this high pH.[1][11]

#### Reagents and Materials:

- Standard 0.01 M EDTA solution
- Calconcarboxylic acid indicator (solid mixture with NaCl or as a solution)
- 2 M Sodium hydroxide (NaOH) solution
- Calcium-containing sample
- Burette, pipette, conical flasks, magnetic stirrer

#### Procedure:

- Pipette a known volume (e.g., 25.00 mL) of the calcium-containing sample into a 250 mL conical flask.[12]
- Add approximately 75 mL of deionized water.[12]



- Add 2 mL of 2 M NaOH solution to raise the pH to between 12 and 13. Stir the solution. If magnesium is present, a precipitate of Mg(OH)<sub>2</sub> will form.[12]
- Add a small amount (approximately 100 mg) of the Calconcarboxylic acid indicator mixture and swirl to dissolve. The solution should turn a wine-red color.[12]
- Titrate the solution with the standard 0.01 M EDTA solution while stirring continuously.
- The endpoint is reached when the color changes sharply from wine-red to a pure blue.[12]
- Record the volume of EDTA used.
- Repeat the titration at least twice more with fresh sample aliquots and calculate the average volume.

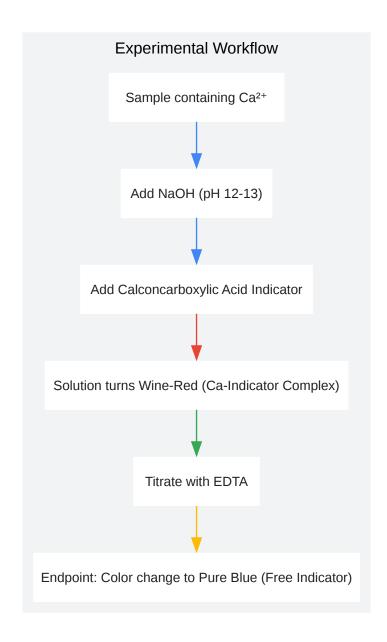
## **Synthesis of Calconcarboxylic Acid**

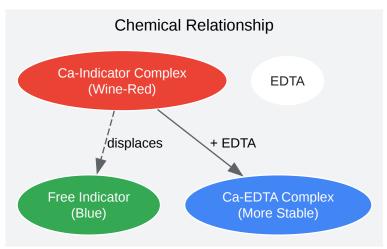
As described by James Patton and Wendell Reeder in 1956, the synthesis involves the coupling of diazotized 1-amino-2-naphthol-4-sulfonic acid with 2-hydroxy-3-naphthoic acid.[1] [13]

### **Visualized Workflows and Relationships**

The following diagrams illustrate the logical flow of the experimental protocol and the chemical interactions involved.









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